molecular formula C17H18N2O3S B5728307 N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide

N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide

Cat. No. B5728307
M. Wt: 330.4 g/mol
InChI Key: AKUYOOBDGWYKBG-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide, also known as FP1, is a chemical compound that has been extensively studied for its potential therapeutic applications. FP1 belongs to the class of compounds known as vinyl carbamates, which have been shown to possess a wide range of biological activities, including antitumor, antifungal, and anti-inflammatory properties.

Scientific Research Applications

N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In inflammation research, N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide has been shown to reduce the production of inflammatory cytokines and chemokines, and to inhibit the activation of NF-kB, a transcription factor that plays a key role in the inflammatory response. In neurological research, N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and cerebral ischemia.

Mechanism of Action

The mechanism of action of N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and neuroprotection. N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. HDAC inhibition has been linked to the induction of cell cycle arrest and apoptosis in cancer cells, and to the suppression of inflammation in immune cells. N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that regulate the levels of cyclic nucleotides such as cAMP and cGMP. PDE inhibition has been linked to the enhancement of neuronal signaling and the suppression of inflammation.
Biochemical and Physiological Effects
N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide has been shown to induce cell cycle arrest, apoptosis, and autophagy, and to inhibit cell migration and invasion. In immune cells, N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide has been shown to reduce the production of inflammatory cytokines and chemokines, and to inhibit the activation of NF-kB. In neuronal cells, N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide has been shown to enhance neuronal survival and function, and to reduce oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide is also relatively easy to synthesize, and can be obtained in large quantities for research purposes. However, N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies. N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide is also relatively expensive compared to other compounds, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide, including its potential use in combination therapy with other drugs, its optimization for specific disease models, and its development as a diagnostic tool for cancer and other diseases. N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide may also be used as a tool to study the role of HDACs and PDEs in various biological processes, and to identify new targets for drug development. Further research is needed to fully understand the mechanism of action of N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide involves the reaction of 2-furylvinyl isocyanate with 1-piperidinylcarbonyl chloride, followed by the reaction with 2-thiophenecarboxylic acid. The final product is obtained after purification by column chromatography. This method has been optimized for high yield and purity, and has been used in various studies to obtain N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide for research purposes.

properties

IUPAC Name

N-[(E)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-16(15-7-5-11-23-15)18-14(12-13-6-4-10-22-13)17(21)19-8-2-1-3-9-19/h4-7,10-12H,1-3,8-9H2,(H,18,20)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUYOOBDGWYKBG-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1E)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]thiophene-2-carboxamide

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